Tyk2-IN-2 JH2 Domain Binding Affinity vs. Clinical-Stage Deucravacitinib
Tyk2-IN-2 demonstrates binding to the TYK2 JH2 pseudokinase domain with a Ki value of 0.00007 μM (0.07 nM) [1]. In contrast, deucravacitinib (BMS-986165), the only FDA-approved allosteric TYK2 inhibitor, binds the same JH2 domain with a Ki value of 0.02 nM [2]. The ~3.5-fold difference in binding affinity establishes Tyk2-IN-2 as a moderately less potent JH2 binder than the clinical benchmark. Additionally, Tyk2-IN-2 inhibits TYK2 JH2 with an IC50 of 7 nM, whereas deucravacitinib exhibits an IC50 of 1.0 nM for the same domain [1][2].
| Evidence Dimension | TYK2 JH2 pseudokinase domain binding affinity (Ki) and inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ki = 0.00007 μM (0.07 nM); IC50 = 7 nM |
| Comparator Or Baseline | Deucravacitinib (BMS-986165): Ki = 0.02 nM; IC50 = 1.0 nM |
| Quantified Difference | Ki: Tyk2-IN-2 is ~3.5-fold weaker; IC50: Tyk2-IN-2 is ~7-fold weaker |
| Conditions | In vitro binding assays; biochemical kinase inhibition assays |
Why This Matters
This binding data positions Tyk2-IN-2 as a viable, though less potent, alternative to deucravacitinib for probing JH2-dependent TYK2 regulation in preclinical settings where the clinical compound's cost or availability is prohibitive.
- [1] TargetMol. Tyk2-IN-7 Technical Datasheet (Tyk2-IN-2 JH2 Ki data reported in compound specifications). View Source
- [2] MedChemExpress. Deucravacitinib (BMS-986165) Technical Datasheet. View Source
